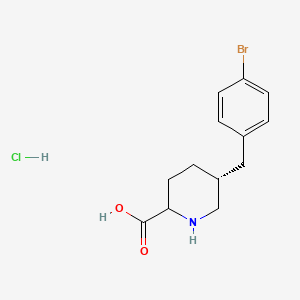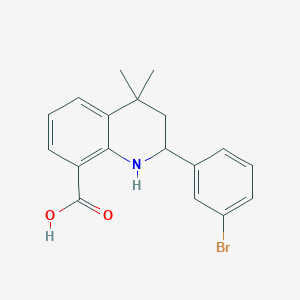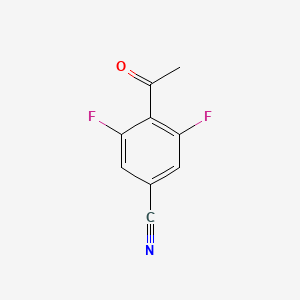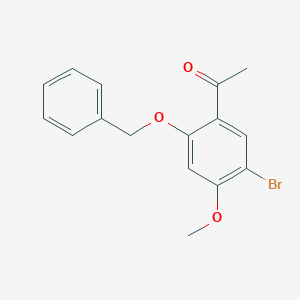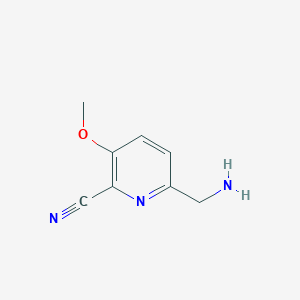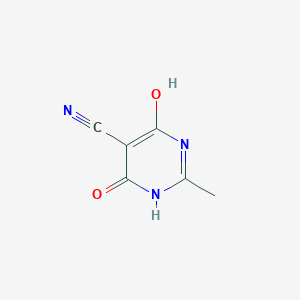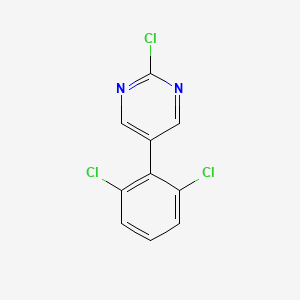
2-Chloro-5-(2,6-dichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2,6-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine atoms at positions 2 and 5 on the pyrimidine ring and an additional chlorine-substituted phenyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-dichlorophenyl)pyrimidine typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Chloro-5-(2,6-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a solvent like DMF or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives are the major products formed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
科学的研究の応用
2-Chloro-5-(2,6-dichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Chloro-5-(2,6-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of a phenyl group.
2-Chloropyrimidine: Lacks the additional chlorine-substituted phenyl group.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a fused pyridine-pyrimidine ring system and exhibit different biological activities.
Uniqueness
2-Chloro-5-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms and a chlorine-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H5Cl3N2 |
|---|---|
分子量 |
259.5 g/mol |
IUPAC名 |
2-chloro-5-(2,6-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-3-8(12)9(7)6-4-14-10(13)15-5-6/h1-5H |
InChIキー |
HEQIAXRQWQAMPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=C(N=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


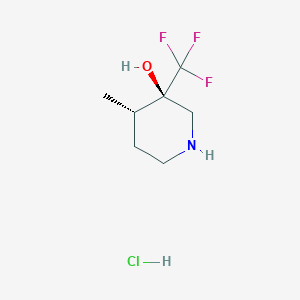
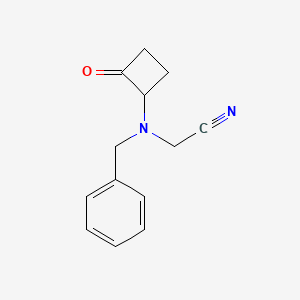



![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
